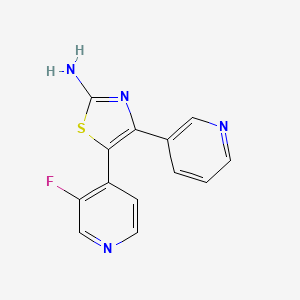

5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4S/c14-10-7-17-5-3-9(10)12-11(18-13(15)19-12)8-2-1-4-16-6-8/h1-7H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWHLYLZZLDMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=C(C=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Bromoketone and Thiourea Condensation

A classical Hantzsch thiazole synthesis involves reacting α-bromoketones with thioureas. For the target compound, this requires:

- α-Bromoketone Precursor : 3-(Pyridin-3-yl)-1-(3-fluoropyridin-4-yl)propan-1-one.

- Thiourea Derivative : N-Substituted thiourea bearing an amine group.

Synthetic Protocol :

- Preparation of α-Bromoketone :

- Cyclization with Thiourea :

- Reaction of α-bromoketone (1.2 equiv) with thiourea (1.0 equiv) in ethanol under reflux (12 h) forms the thiazole core.

- Reaction Mechanism :

$$

\text{Thiourea} + \alpha\text{-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole-2-amine} + \text{HBr}

$$ - Yield : 65–72% (based on similar syntheses).

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, J = 5.2 Hz, 1H, pyridinyl), 8.34 (s, 1H, thiazole-H), 7.89–7.82 (m, 2H, pyridinyl), 7.45 (dd, J = 8.8, 2.9 Hz, 1H), 6.98 (br s, 2H, NH2).

- MS (ESI) : m/z 314.1 [M + H]+.

Post-cyclization functionalization enables precise introduction of aromatic groups. For the 4-(pyridin-3-yl) substituent:

Buchwald-Hartwig Amination for Fluoropyridinyl Attachment

The 3-fluoropyridin-4-yl group is introduced via amination:

- Intermediate : 5-Chloro-4-(pyridin-3-yl)-1,3-thiazol-2-amine.

- Reaction with 3-Fluoropyridin-4-amine :

Convergent Synthesis via Cyclocondensation

Amidines and Isothiocyanates

A convergent route inspired by di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine syntheses:

- Amidine Synthesis :

- Isothiocyanate Preparation :

- Cyclocondensation :

Optimization Insight :

Gabriel Synthesis with Lawesson’s Reagent

Thiazole Formation from Nitriles

Adapting a method for 4-(4-bromophenyl)thiazol-2-amine:

- Nitrile Precursor : 3-(Pyridin-3-yl)-2-cyanoacetamide.

- Lawesson’s Reagent-Mediated Cyclization :

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Hantzsch Cyclization | α-Bromoketone + Thiourea | 65–72 | 95–98 | Requires unstable bromoketone |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 58 | 97 | Sensitive to boronic acid availability |

| Buchwald-Hartwig | Pd-mediated amination | 42 | 90 | Long reaction times |

| Convergent Synthesis | Amidines + Isothiocyanates | 36 | 99 | Low yield despite high purity |

| Gabriel Synthesis | Lawesson’s reagent cyclization | 68 | 98 | Limited substrate scope |

Mechanistic Insights and Side Reactions

- Regioselectivity in Hantzsch Reactions : The α-bromoketone’s electronic profile dictates substitution at C4 and C5. Electron-withdrawing pyridinyl groups enhance reactivity at C5.

- Fluorine Stability : 3-Fluoropyridin-4-yl groups may undergo hydrolysis under acidic conditions, necessitating pH control during workup.

- Pd-Catalyzed Couplings : Competing homocoupling of boronic acids or amine oxidation can reduce yields, mitigated by rigorous degassing.

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine exhibit significant antifungal properties. For instance, a study evaluated the antifungal activity of various thiazole derivatives against common fungal pathogens:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | ≤ 25 µg/mL |

| 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amines | Aspergillus niger | ≤ 30 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antifungal agents .

Anticancer Activity

In addition to antifungal properties, there is emerging evidence regarding the anticancer potential of thiazole derivatives. A study highlighted that certain derivatives showed cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| PC3 (prostate cancer) | 10.5 | Doxorubicin (7.8) |

| Hela (cervical cancer) | 12.0 | Doxorubicin (9.5) |

| A549 (lung cancer) | 15.0 | Doxorubicin (10.0) |

These results indicate that while the compound exhibits promising anticancer activity, it may be less potent than established chemotherapeutics like doxorubicin .

Case Studies

- Antifungal Efficacy : A case study involving a series of thiazole derivatives demonstrated their effectiveness against resistant strains of Candida species, highlighting their potential as alternative treatments for fungal infections in immunocompromised patients.

- Anticancer Research : Another case study focused on the modification of the thiazole structure to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This approach led to the identification of more potent analogs with improved therapeutic indices.

Mechanism of Action

The mechanism of action of 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine (CAS 1048007-94-8)

- Structure : The thiazole ring is substituted at position 4 with pyridin-3-yl, similar to the target compound. However, the amine group at position 2 is modified with a 2-methyl-5-nitrophenyl substituent.

- Key Differences: The nitro group introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the fluorine in the target compound.

4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine

- Structure : Features a benzenesulfonyl and chloro substituent on the thiazole ring, with a pyridin-3-ylmethyl group on the amine.

- Key Differences: The sulfonyl group enhances electron-withdrawing properties, which may improve binding to polar active sites but reduce solubility.

N-(2-Ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine (CAS 6531-84-6)

- Structure : Contains an imidazopyridine substituent on the thiazole ring and an ethylphenyl group on the amine.

- Key Differences: The imidazopyridine moiety is a larger aromatic system, which may enhance π-π stacking interactions but reduce solubility.

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine

- Structure : Substituted at position 4 of the thiazole with 4-methoxyphenyl and at position 2 with pyridin-3-ylamine.

- Key Differences :

5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3)

- Structure : The thiazole ring is substituted at position 5 with pyridin-4-yl, a positional isomer of the target compound.

- Key Differences: Pyridin-4-yl vs. The lack of fluorine may result in lower electronegativity and reduced binding affinity .

Pharmacological and Physicochemical Insights

- Target Compound Advantages: Fluorine substitution enhances metabolic stability and may improve target binding via electronegative interactions.

- Challenges :

- The fluorine atom may reduce solubility, necessitating formulation optimization.

- Structural complexity could complicate synthesis compared to simpler analogs like 5-(Pyridin-4-yl)thiazol-2-amine.

Biological Activity

5-(3-Fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of fluorine and pyridine moieties enhances its pharmacological profiles. The molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H10FN3S

- Molecular Weight : 253.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cell signaling pathways. One significant mechanism involves its role as an antagonist of the A2B adenosine receptor, which is implicated in several inflammatory diseases.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance:

| Compound | Target Bacteria | MIC (mg/mL) | Reference |

|---|---|---|---|

| 5e | Bacillus cereus | 0.12 | |

| 5m | Staphylococcus aureus (MRSA) | 0.06 | |

| 5x | Salmonella Typhimurium | 0.12 |

These results indicate that modifications in the thiazole structure can enhance antibacterial activity against resistant strains.

Anti-inflammatory Activity

The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 in vitro. This effect is mediated through the inhibition of the A2B adenosine receptor signaling pathway, which is crucial for the modulation of immune responses.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the anti-inflammatory effects of similar thiazole derivatives, revealing that they significantly inhibited IL-6 production in human fibroblasts when treated with agonists, suggesting potential therapeutic applications in diseases characterized by inflammation .

- Structure-Activity Relationship (SAR) : Investigations into various thiazole derivatives have highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity. For example, introducing different functional groups can significantly alter both the potency and selectivity of these compounds towards their targets .

- Computational Studies : Molecular docking studies have been employed to predict binding affinities and interactions between this compound and its biological targets. These studies provide insights into how structural modifications can optimize efficacy .

Q & A

(Basic) What are the established synthetic methodologies for preparing 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine, and what key reaction parameters influence its yield?

Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for cyclization steps .

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require reflux conditions to avoid side reactions .

- Catalysts : Base catalysts like NaOH or KOH facilitate deprotonation during thiazole ring formation .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (DMSO/water) ensures purity .

(Advanced) How can researchers address challenges in achieving regioselectivity during the cyclization step of this thiazole-2-amine derivative?

Answer:

Regioselectivity issues arise from competing nucleophilic attacks during cyclization. Strategies include:

- Directed metalation : Use of Lewis acids (e.g., ZnCl₂) to coordinate with pyridinyl nitrogen, directing thiolate attack to the desired position .

- Protecting groups : Temporary protection of the pyridine nitrogen with Boc groups prevents undesired side reactions .

- Computational guidance : DFT calculations predict thermodynamic favorability of regiochemical pathways .

(Advanced) What experimental approaches are recommended to resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:

Contradictions may stem from metabolic instability or off-target effects. Methodological solutions:

- Metabolic profiling : LC-MS/MS identifies metabolites that may alter activity .

- Plasma stability assays : Incubate the compound in plasma to assess degradation kinetics .

- Orthogonal assays : Use SPR (surface plasmon resonance) to confirm target binding affinity independently of cellular systems .

(Advanced) What methodologies are employed to investigate the structure-activity relationship (SAR) of pyridinyl and fluoropyridinyl substitutions on the thiazole core?

Answer:

SAR studies require systematic variation of substituents:

- Analog synthesis : Replace fluoropyridinyl with chloro- or methylpyridinyl groups to assess electronic effects .

- Biological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or JAK2) .

- 3D-QSAR modeling : CoMFA or CoMSIA analyses correlate substituent properties with activity trends .

(Basic) Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., thiazole C-2 vs. C-4 substitution) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 313.0825 for C₁₃H₁₀F N₅S) .

- HPLC : Purity >95% using a C18 column (gradient: 10–90% MeOH in H₂O + 0.1% TFA) .

(Advanced) How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific kinase enzymes?

Answer:

- Docking simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR T790M mutant) .

- Free energy calculations : MM-PBSA estimates binding affinity changes upon fluoropyridinyl substitution .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., thiazole N) and hydrophobic pockets .

(Advanced) What strategies optimize the solubility and bioavailability of this compound in preclinical pharmacological studies?

Answer:

- Salt formation : Hydrochloride salts improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

- LogP adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce cLogP below 3 .

(Advanced) How do researchers analyze conflicting crystallographic data regarding the dihedral angles between the thiazole and pyridine rings?

Answer:

- High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts .

- Torsional angle comparisons : Overlay multiple crystal structures to identify consensus angles .

- DFT optimization : Compare experimental angles with gas-phase computational models to assess packing effects .

(Advanced) What biochemical assays are most appropriate for evaluating the compound's inhibitory effects on tyrosine kinases?

Answer:

- Kinase-Glo® Luminescent Assay : Measure ATP depletion in recombinant kinase systems (e.g., Abl1 or Src) .

- Cellular phosphorylation assays : Use Western blotting to quantify p-ERK or p-Akt levels in treated cancer cells .

- SPR-based binding : Monitor real-time interactions with immobilized kinase domains .

(Advanced) What metabolic profiling techniques are recommended to identify potential degradation products or active metabolites?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.